Prisma Bond
Description
Properties
CAS No. |
132338-77-3 |
|---|---|
Molecular Formula |
C5H4N2O3 |
Synonyms |
Prisma Bond |
Origin of Product |
United States |
Chemical Compositional Principles and Precursors of Prisma Bond Systems
Monomeric Architectures and Functional Groups in Polymerization Initiation
The core of dental bonding agents lies in their monomeric components. These monomers contain functional groups, primarily methacrylate (B99206) groups, which undergo free radical polymerization when exposed to a light source of appropriate wavelength and intensity, in the presence of a photoinitiator system. mdpi.comoraljournal.com The architecture and specific functional groups of these monomers play a crucial role in the initiation and propagation of the polymerization reaction, as well as the final properties of the cured adhesive layer.
Methacrylate-Based Monomers (e.g., Bis-GMA, HEMA, TEGDMA): Structure-Reactivity Relationships and Polymerization Dynamics
Methacrylate-based monomers are the most common building blocks in dental adhesive systems. Their structure-reactivity relationships significantly influence the polymerization dynamics and the properties of the resulting polymer network.
Bis-GMA (Bisphenol A-glycidyl methacrylate) : A highly viscous, hydrophobic dimethacrylate monomer that forms a rigid, cross-linked polymer network upon polymerization. wikipedia.org Bis-GMA contributes significantly to the mechanical strength and rigidity of the cured adhesive layer due to its rigid backbone and two methacrylate groups capable of cross-linking. wikipedia.org However, its high viscosity often necessitates the inclusion of diluent monomers to improve handling and wetting of the tooth surface. ijdm.co.in
HEMA (2-Hydroxyethyl methacrylate) : A hydrophilic monomer with a hydroxyl group in addition to the methacrylate group. wikipedia.orgatamanchemicals.com HEMA is miscible with water and plays a vital role in promoting the infiltration of the adhesive into the demineralized dentin, which is rich in water and collagen fibrils. bham.ac.ukmdpi.compacific.edu While HEMA improves wettability and penetration, high concentrations can lead to increased water sorption and potential hydrolytic degradation of the adhesive layer, negatively impacting bond strength and durability. bham.ac.ukpacific.edumdpi.com
TEGDMA (Triethylene glycol dimethacrylate) : A low-viscosity, relatively flexible dimethacrylate monomer. sigmaaldrich.com TEGDMA is often used as a diluent monomer to reduce the viscosity of highly viscous monomers like Bis-GMA, thereby improving the flow and adaptation of the adhesive to the tooth surface. ijdm.co.in Its flexible ethylene (B1197577) glycol chain provides some degree of flexibility to the polymer network, which can help to relieve polymerization stress. sigmaaldrich.com
These monomers polymerize through a free radical addition mechanism, where the carbon-carbon double bonds of the methacrylate groups open up and link together to form long polymer chains. The presence of two methacrylate groups in Bis-GMA and TEGDMA allows for the formation of a cross-linked network, which is essential for the mechanical integrity and stability of the cured adhesive.
Hydrophilic vs. Hydrophobic Monomer Contributions to Polymer Network Formation
Dental adhesive systems typically incorporate a balance of hydrophilic and hydrophobic monomers to achieve effective bonding to both the hydrophilic dentin and the more hydrophobic enamel and restorative composites. bham.ac.ukmdpi.comnih.gov
Hydrophilic monomers , such as HEMA, facilitate the wetting and penetration of the adhesive into the moist, demineralized dentin. bham.ac.ukmdpi.compacific.edu They help to stabilize the collagen network exposed after acid etching and promote the formation of the hybrid layer, a critical zone of interdiffusion between the resin and the dentin. pacific.edu
Hydrophobic monomers , such as Bis-GMA, are essential for copolymerizing with the hydrophobic restorative resin placed on top of the adhesive layer. bham.ac.ukmdpi.com They contribute to the structural integrity and hydrophobicity of the cured adhesive, which helps to seal the bonded interface and improve the long-term durability of the restoration. mdpi.com
The interplay between hydrophilic and hydrophobic components is crucial for achieving a successful and durable bond in the diverse environment of the oral cavity.
Role of Cross-linking Monomers (e.g., 1,6-HGDMA) in Polymer Network Design and Stability
Cross-linking monomers, such as 1,6-Hexanediol dimethacrylate (1,6-HGDMA), contain two or more polymerizable groups (in this case, methacrylate groups) within a single molecule. These monomers are incorporated into the adhesive formulation to create a highly cross-linked polymer network during polymerization. fishersci.ca
The presence of cross-links significantly enhances the mechanical properties of the cured adhesive, including its strength, stiffness, and resistance to deformation and solvent degradation. pacific.edu A dense cross-linked network restricts the movement of polymer chains, leading to improved stability and durability of the bonded interface, particularly in the challenging hydrolytic environment of the mouth.
Phosphate-Containing Monomers (e.g., PENTA): Chemistry of Adhesion Promotion
Phosphate-containing monomers, such as PENTA (Dipentaerythritol penta-acrylate phosphate) and 10-Methacryloyloxydecyl dihydrogen phosphate (B84403) (10-MDP), are functional monomers designed to promote chemical adhesion to the inorganic components of the tooth structure, primarily hydroxyapatite (B223615). bham.ac.ukmdpi.comdovepress.com
These monomers contain acidic phosphate groups that can interact with the calcium ions in hydroxyapatite through ionic bonding. mdpi.comdovepress.comnih.gov This chemical interaction provides an additional mechanism of adhesion beyond the micromechanical interlocking achieved through resin infiltration into the etched tooth structure. dovepress.comdentsplysirona.com PENTA, with its multiple methacrylate groups and a phosphate group, is designed to provide both chemical bonding to the tooth structure and effective copolymerization with the methacrylate-based resin matrix, contributing to a strong and durable bond. dentsplysirona.com
Photoinitiator and Co-initiator Systems Chemistry for Radical Generation
Photoinitiator systems are critical components of light-cured dental adhesives. They absorb light energy from a curing unit and convert it into reactive species, typically free radicals, which initiate the polymerization of the methacrylate monomers. bham.ac.ukoraljournal.com These systems often involve a photoinitiator molecule and, in some cases, a co-initiator.
Type I and Type II Photoinitiators: Photoreactivity and Radical Generation Mechanisms
Photoinitiators in dental resins are broadly classified into two types based on their radical generation mechanisms: Type I and Type II. oraljournal.comrsc.orgnih.govnih.gov
Type I Photoinitiators : These photoinitiators undergo a unimolecular cleavage upon light absorption, directly generating free radicals. oraljournal.comrsc.orgnih.gov This process is typically very fast and does not require a co-initiator. Examples include acylphosphine oxides like Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO). nih.govredalyc.org Type I photoinitiators often absorb light in the violet-blue region of the spectrum. nih.gov
Type II Photoinitiators : These photoinitiators require a co-initiator, typically a tertiary amine, to generate free radicals. oraljournal.comrsc.orgnih.govnih.gov Upon light absorption, the photoinitiator is excited to a higher energy state. This excited molecule then interacts with the co-initiator, abstracting a hydrogen atom to form free radicals. rsc.orgnih.gov Camphorquinone (CQ) is a widely used Type II photoinitiator in dental adhesives, typically used in conjunction with an amine co-initiator like ethyl 4-(dimethylamino)benzoate (B8555087) (EDAB). oraljournal.comrsc.orgnih.govredalyc.org CQ absorbs light in the blue region of the visible spectrum, giving dental composites their characteristic yellow hue before curing. fishersci.carsc.orgredalyc.org
The choice of photoinitiator system influences the curing depth, speed of polymerization, and the final color stability of the cured adhesive.
Chemical Insights into "Prisma Bond" Systems
"this compound" refers to a dental adhesive system utilized for bonding various restorative materials to tooth structure. As a multi-component system, its efficacy relies on the interplay of diverse chemical compounds designed to interact with both the organic and inorganic phases of the tooth and the restorative material. The chemical composition and the reactions initiated upon application are fundamental to achieving a durable bond. This article delves into the chemical principles governing the components typically found in such dental adhesive systems, aligning with the likely composition and mechanisms of "this compound" based on available literature on similar materials.
Dental adhesive systems like "this compound" are generally composed of a mixture of monomers, initiators, co-initiators, solvents, and often fillers. The core function is to create a stable interface between the hydrophilic tooth structure (enamel and dentin) and hydrophobic restorative materials, commonly resin composites. This is achieved through a combination of micromechanical interlocking and chemical bonding.
Key organic precursors in many dental adhesives are methacrylate-based monomers. Among the most common are bisphenol A-glycidyl methacrylate (BIS-GMA) and triethylene glycol dimethacrylate (TEGDMA) fishersci.cawjgnet.com. BIS-GMA is a high-viscosity monomer providing a rigid backbone to the polymerized network, while TEGDMA is a lower-viscosity diluent monomer used to adjust the viscosity and improve the handling characteristics and wettability of the adhesive system guidetopharmacology.orgamericanelements.com. These monomers contain methacrylate functional groups that undergo radical polymerization to form a cross-linked polymer network uni.luchem960.com.
Amine Co-initiators: Redox Reactions and Polymerization Initiation
Polymerization in light-cured dental adhesives is typically initiated by a photoinitiator system, commonly involving a photoinitiator and an amine co-initiator fishersci.senih.govchem-tools.com. Camphorquinone (CQ) is a frequently used photoinitiator due to its absorption spectrum aligning with the blue light emitted by dental curing lights chem-tools.com.
Amine co-initiators, often tertiary amines, play a crucial role in the photoinitiation process through a redox reaction with the photoinitiator in its excited state fishersci.se. Upon light absorption, the photoinitiator (e.g., CQ) is elevated to an excited state. The amine co-initiator then donates an electron to the excited photoinitiator, forming radical species fishersci.se. This electron transfer is followed by a proton transfer from the alpha-carbon of the amine to the reduced photoinitiator, generating free radicals that initiate the chain-growth polymerization of the methacrylate monomers chem960.comfishersci.se.
The efficiency of this redox reaction and subsequent radical generation is influenced by the specific amine structure and its concentration. However, tertiary amines can be susceptible to degradation, particularly in the acidic environment of some dental adhesives, which can negatively impact the polymerization efficacy and the shelf life of the product nih.govereztech.com.
Solvent Components: Chemical Roles and Evaporation Kinetics Impact on Monomer Concentration and Polymerization
Solvents are integral components of many dental adhesive systems, including those like "this compound". Common solvents include ethanol (B145695), acetone, and water americanelements.comdntb.gov.ua. Their primary roles are to dissolve and transport the monomers and other components, facilitate the penetration of monomers into the demineralized tooth structure, and improve the wetting of the tooth surface americanelements.comdntb.gov.ua.
The evaporation of the solvent is a critical step in the bonding procedure. Adequate solvent evaporation is necessary to increase the concentration of monomers at the bonding interface, thereby promoting effective polymerization and minimizing the presence of residual solvent within the cured adhesive layer dntb.gov.uafishersci.fi. Residual solvent can plasticize the polymer network, reduce the degree of monomer conversion, and negatively impact the mechanical properties and bond strength of the adhesive dntb.gov.ua.
The kinetics of solvent evaporation are influenced by factors such as the type of solvent, its vapor pressure, the film thickness of the adhesive, and air-drying technique used fishersci.filoradchemical.comuni.lu. Solvents with higher volatility, such as acetone, tend to evaporate more quickly than less volatile solvents like water loradchemical.com. Effective air-drying is essential to facilitate solvent removal before light curing dntb.gov.uafishersci.fi. Studies have shown that using warm air can enhance solvent evaporation, leading to improved bond strength fishersci.fi.
Filler Chemistry and Surface Modification for Organic-Inorganic Interfacial Bonding
Silane (B1218182) Coupling Agents: Hydrolysis and Condensation Mechanisms with Inorganic Fillers
Silane coupling agents are bifunctional molecules widely used to promote adhesion between inorganic fillers and the organic polymer matrix in dental composites and adhesives wikipedia.orgwikipedia.orgthegoodscentscompany.com. A typical silane coupling agent used in dentistry is 3-methacryloxypropyltrimethoxysilane (MPS) fishersci.cafishersci.seguidechem.com. These molecules possess hydrolyzable groups (such as alkoxy groups) that can react with the inorganic filler surface and an organic functional group (such as a methacrylate group) that can copolymerize with the resin matrix monomers wikipedia.orgwikipedia.org.
The mechanism of action involves the hydrolysis of the alkoxy groups of the silane in the presence of water, forming reactive silanol (B1196071) (Si-OH) groups wikipedia.orgfishersci.cafishersci.se. These silanol groups can then hydrogen bond with hydroxyl groups present on the surface of inorganic fillers like silica (B1680970) wikipedia.orgfishersci.se. Subsequent condensation reactions occur, forming stable covalent siloxane bonds (Si-O-Si) between the silane and the filler surface wikipedia.orgfishersci.cafishersci.se. The methacrylate functional group on the other end of the silane molecule is then available to copolymerize with the methacrylate monomers of the resin matrix during polymerization, creating a chemical link between the inorganic filler and the organic polymer wikipedia.orgwikipedia.org.
Nanoparticle Surface Functionalization for Enhanced Chemical Integration within the Polymer Matrix
The use of nanoparticles as fillers in dental adhesives and composites has gained interest due to their potential to improve mechanical properties and handling characteristics. Similar to larger fillers, surface functionalization of nanoparticles is essential to ensure their effective integration and dispersion within the polymer matrix and to enhance the interfacial bonding sigmaaldrich.comcenmed.comthegoodscentscompany.comregulations.gov.
Nanoparticle surface functionalization involves modifying the surface chemistry of the nanoparticles by attaching specific functional groups or molecules thegoodscentscompany.comregulations.govnih.gov. This can be achieved through various chemical methods, including covalent grafting or non-covalent adsorption thegoodscentscompany.com. The choice of functionalization strategy depends on the type of nanoparticle and the desired interaction with the polymer matrix cenmed.com.
Functionalization can improve the compatibility between the inorganic nanoparticles and the organic resin, preventing agglomeration and ensuring a more homogeneous dispersion wjgnet.com. Furthermore, the introduced functional groups can participate in chemical reactions with the monomers during polymerization, forming strong chemical bonds between the nanoparticles and the polymer network sigmaaldrich.com. This enhanced chemical integration at the organic-inorganic interface contributes to improved mechanical properties, such as increased flexural strength and fracture toughness, and can influence the polymerization kinetics and shrinkage sigmaaldrich.comcenmed.com. Techniques like thiolation, which introduces sulfhydryl (-SH) groups, are examples of surface functionalizations that can alter nanoparticle properties and interactions nih.gov.
Polymerization Mechanisms and Kinetics in Prisma Bond Formulations
Radical Polymerization Pathways: Initiation, Propagation, and Termination Chemistry
The polymerization of "Prisma Bond" primarily follows a free-radical mechanism, which involves three key stages: initiation, propagation, and termination.
Photo-initiated Radical Polymerization Dynamics and Degree of Conversion Assessment
In light-cured applications, the polymerization process is initiated by the absorption of light energy by a photoinitiator molecule. aapd.org This is typically a diketone, such as camphorquinone, which, in the presence of an amine accelerator, becomes activated and starts the polymerization of the dimethacrylate resin monomers. aapd.org The activated photoinitiator/amine complex generates free radicals, which are highly reactive species that initiate the polymerization chain reaction.
The degree of conversion (DC) is a critical parameter that quantifies the extent of polymerization. It represents the percentage of monomer double bonds that have been converted into single bonds to form the polymer network. A higher DC is generally associated with improved mechanical properties and stability of the adhesive. aapd.org The DC can be assessed using various laboratory methods, with degree of conversion analysis considered the most sensitive test for determining the depth of cure. researchgate.net Studies have shown that while optical and scraping methods are correlated, they may overestimate the depth of cure when compared to hardness testing or DC analysis. researchgate.net
Self-cure (Chemical) Polymerization: Reductive-Oxidative Initiation Chemistry
In situations where light cannot adequately penetrate, such as in deep cavities or when cementing opaque restorations, a self-cure or chemical polymerization mechanism is employed. This process relies on a reductive-oxidative (redox) initiation system. Typically, this involves the mixing of two components: a base paste containing an oxidizing agent like benzoyl peroxide, and a catalyst paste containing a reducing agent, which is a tertiary amine. aapd.org When mixed, the amine reacts with the benzoyl peroxide to generate free radicals, thereby initiating the polymerization process without the need for light. aapd.org
However, the efficiency of these self-curing systems can be compromised by acidic monomers present in some adhesive formulations. researchgate.net This can reduce the availability of free radicals and hinder the polymerization reaction. researchgate.net
Polymer Network Formation and Microstructural Evolution
As the polymerization reaction progresses, individual monomer units link together to form long polymer chains. These chains then cross-link with each other to create a three-dimensional polymer network, which gives the adhesive its solid structure and mechanical strength.
Gel Point and Vitrification Phenomena: Chemical Insights into Network Solidification
During polymerization, the material undergoes two significant physical transitions: gelation and vitrification. The gel point is the stage at which a continuous, cross-linked network is formed throughout the material, transforming it from a viscous liquid to a solid gel. As the reaction continues and the cross-link density increases, the mobility of the polymer chains becomes progressively restricted. Vitrification occurs when the glass transition temperature of the developing polymer network rises to the reaction temperature, causing the material to become a glassy solid. This transition significantly slows down the polymerization kinetics as the diffusion of reactive species becomes severely limited.
Heterogeneity of Polymer Network Structure: Implications for Chemical Stability and Swelling
The final polymer network of "this compound" is not perfectly uniform. It exhibits a degree of heterogeneity, with regions of varying cross-link density. This microstructural feature can have significant implications for the chemical stability and swelling behavior of the adhesive. Areas with lower cross-link density may be more susceptible to water sorption and chemical degradation over time. Water sorption can lead to swelling of the polymer network, which can generate stresses at the adhesive interface and potentially compromise the bond strength.
Influence of Environmental Factors on Polymerization Kinetics and Network Integrity
Several environmental factors can influence the polymerization process and the final properties of the "this compound" adhesive.
Oxygen Inhibition: Oxygen present at the surface of the adhesive can inhibit the polymerization reaction, resulting in a thin, uncured, or "air-inhibited" layer. slideshare.net This layer, however, can facilitate the chemical bonding of subsequent layers of composite resin. slideshare.net
Temperature and Humidity: Bonding procedures are sensitive to environmental conditions such as temperature and relative humidity. researchgate.net Variations in these factors can affect the polymerization kinetics and the resulting bond strength. researchgate.net
Moisture: The presence of water can interfere with the polymerization process and the integrity of the adhesive interface. However, some adhesive systems are designed to be more tolerant of moisture.
Oxygen Inhibition Chemistry: Mechanisms and Mitigation Strategies
A significant challenge during the free-radical polymerization of dental adhesives is the presence of atmospheric oxygen. Oxygen is a potent inhibitor of this process. The mechanism of inhibition involves the interaction of molecular oxygen (a diradical in its ground state) with the generated free radicals. Instead of propagating the polymer chain by reacting with a monomer, the carbon-centered radical reacts with oxygen to form a much less reactive peroxyl radical.
This peroxyl radical is not reactive enough to efficiently initiate the polymerization of another monomer molecule. This reaction effectively quenches the polymerization process at the surface exposed to air, resulting in a thin, uncured, viscous, and sticky layer known as the oxygen-inhibited layer (OIL). jidmr.comupenn.edu The presence of this unpolymerized layer can interfere with subsequent clinical steps, such as the setting of impression materials. upenn.edu
Several strategies have been developed to mitigate the effects of oxygen inhibition:
Application of an Air-Inhibiting Barrier: A common technique is to apply a barrier material, such as glycerin gel, over the adhesive surface before light curing. jidmr.comdentaljournal.net The glycerin prevents direct contact between the resin surface and atmospheric oxygen, allowing the polymerization to proceed to completion at the surface. dentaljournal.net
Use of a Flowable Composite Layer: Applying an additional layer of a low-viscosity, flowable resin composite over the adhesive can also serve as a protective barrier against oxygen. upenn.edu This layer is polymerized along with the adhesive, consuming the inhibited layer in the process and ensuring a fully cured surface.
Solvent Choice: The type of solvent in the adhesive formulation can also play a role. Acetone-based bonding agents may form thinner adhesive layers that are more susceptible to oxygen inhibition compared to those with ethanol (B145695) and/or water-based solvents. allenpress.com
While historically considered a nuisance, some research has suggested that the oxygen-inhibited layer may facilitate a chemical bond with the subsequently applied restorative composite resin through copolymerization. researchgate.net However, ensuring complete polymerization of the adhesive layer is critical for bond strength and stability. upenn.edu
Water Sorption During Polymerization: Chemical Interaction with Monomers and Network Formation
Water sorption is the phenomenon of water absorption by the polymer network, a process governed by diffusion. core.ac.uk This is a critical factor for dental adhesives, as they are placed in the moist environment of the oral cavity. The chemical composition of the "this compound" formulation, particularly its blend of hydrophilic and hydrophobic monomers, significantly influences its interaction with water.
Interaction with the Polymer Network: During polymerization, if water is present from hydrated dentin or not fully evaporated from the solvent, it can become entrapped within the forming polymer network. laccei.org This can lead to the formation of water-filled channels within the matrix. mdpi.com After polymerization, the cured adhesive will continue to absorb water from the oral environment until it reaches equilibrium. vot.pl This absorption causes volumetric expansion, which can partially compensate for polymerization shrinkage but may also lead to the degradation of the polymer network over time through hydrolysis of ester bonds in the methacrylate (B99206) monomers. mdpi.comvot.pl This hydrolytic degradation can soften the resin matrix, weaken the filler-matrix interface, and ultimately compromise the long-term stability of the adhesive bond. vot.plnih.gov
Research has quantified the water sorption of various bonding agents. A study comparing several materials found that "Prisma Universal Bond 3" absorbed approximately 3% of its weight in water, with the absorption stabilizing within the first two days. nih.gov This was among the lowest values for the bonding resins tested, suggesting a relatively hydrophobic and stable polymer network.
Interactive Data Table: Water Sorption and Dimensional Change in Bonding Resins
The table below summarizes findings on the water sorption and dimensional changes of different bonding resins over a four-week period. nih.gov
| Material | Approximate Weight Increase (4 weeks) | Approximate Dimensional Change (4 weeks) | Time to Stabilize |
|---|---|---|---|
| Prisma Universal Bond 3 | ~3% | Not specified, but among the least | ~2 days |
| All-Bond 2 | ~8% | Not specified | 2-3 weeks |
| LB Bond | ~8% | ~5% | ~1 week |
| Protect Liner F | ~3% | Least change | Not specified |
Interactive Data Table: Polymerization Kinetics of Experimental Adhesives
This table presents data on the polymerization kinetics for experimental dental adhesives, illustrating typical values for the degree of conversion (DC) and maximum polymerization rate (Rpmax). frontiersin.org
| Formulation | Composition | Degree of Conversion (DC %) | Max. Polymerization Rate (Rpmax) |
|---|---|---|---|
| Control (NC1) | HEMA/BisGMA | 65.4 ± 0.5 | 11.0 ± 2.5 |
| Experimental (NE1) | MES/BisGMA | 65.7 ± 0.8 | 11.1 ± 2.8 |
Interfacial Chemistry and Adhesion Mechanisms of Prisma Bond with Substrates
Chemical Interactions at the Substrate Interface (e.g., Dentin, Enamel)
The foundation of adhesion for dental bonding agents like those associated with the "Prisma" line lies in the chemical interactions occurring at the molecular level between the adhesive and the tooth structure. These interactions are multifaceted, involving both micromechanical interlocking and primary chemical bonding.
Successful adhesion to dentin, a vital and complex tissue, necessitates the diffusion of resin monomers into the demineralized collagen network. This process, known as infiltration, is critical for the formation of the hybrid layer, a key structure for durable bonding. The composition of the adhesive plays a pivotal role in this diffusion process.
Modern dental adhesives often contain a blend of resin monomers with varying molecular weights and functionalities. Key components can include urethane dimethacrylate (UDMA) and other polymerizable dimethacrylate resins. These monomers are dissolved in a solvent, frequently acetone, which acts as a carrier, facilitating their penetration into the intricate network of collagen fibrils exposed during the etching process. The solvent's volatility is a crucial factor; its evaporation leaves behind the monomers, which then polymerize within the demineralized dentin, creating a micromechanical interlock.
| Monomer Type | Role in Adhesion |
| Urethane Dimethacrylate (UDMA) | A foundational monomer providing strength and durability to the polymerized adhesive. |
| Polymerizable Dimethacrylate Resins | Cross-linking monomers that contribute to the structural integrity of the adhesive layer. |
Beyond micromechanical entanglement, true chemical bonding at the interface significantly enhances the longevity of the adhesive bond. This is particularly relevant for adhesion to enamel, which is predominantly composed of hydroxyapatite (B223615). Contemporary universal adhesives frequently incorporate functional monomers capable of forming chemical bonds with the mineral components of the tooth.
One such critical functional monomer is 10-methacryloyloxydecyl dihydrogen phosphate (B84403) (10-MDP). The phosphate group at one end of the 10-MDP molecule can ionically bond with the calcium ions present in hydroxyapatite. This interaction forms a stable, water-insoluble calcium-phosphate salt, establishing a direct chemical link between the adhesive and the enamel or the residual hydroxyapatite within the demineralized dentin.
Furthermore, while less predominant, the potential for ester formation exists. The carboxyl groups present in some resin monomers or acidic primers could theoretically react with the hydroxyl groups of the collagen fibrils in dentin to form ester linkages. However, the primary mechanism for chemical adhesion in modern adhesives is the ionic bonding facilitated by phosphate-functionalized monomers.
Surface Modification Chemistry of Substrates for Enhanced Chemical Bonding
To facilitate the intimate interaction required for durable adhesion, the surfaces of dentin and enamel must be chemically modified. This is typically a two-step process involving acid etching and subsequent priming.
The application of an acid etchant, commonly a 30-40% phosphoric acid gel, initiates a controlled demineralization of the tooth surface. On enamel, this process selectively dissolves the hydroxyapatite crystals, creating a highly irregular and microporous surface. This dramatically increases the surface area available for bonding and provides microscopic undercuts for the adhesive to flow into, creating a strong micromechanical bond.
On dentin, the effect of acid etching is more complex. The phosphoric acid removes the smear layer, a layer of debris created during cavity preparation, and demineralizes the underlying dentin to a depth of several micrometers. This process exposes a network of collagen fibrils that were previously encased in hydroxyapatite. The creation of this demineralized zone with its exposed collagen network is fundamental for the subsequent infiltration of resin monomers.
| Substrate | Effect of Acid Etching |
| Enamel | Creates microporosities and increases surface energy. |
| Dentin | Removes the smear layer and exposes the collagen fibril network. |
Following acid etching, a primer is applied to the demineralized dentin. The primer consists of hydrophilic monomers dissolved in a solvent. These monomers have a dual functionality: a hydrophilic end that has an affinity for the moist collagen network and a hydrophobic end that is compatible with the subsequently applied adhesive resin.
The primary role of the primer is to facilitate the infiltration of the resin monomers into the exposed collagen network. The solvent in the primer displaces the water from the collagen network, allowing the monomers to penetrate the full depth of the demineralized zone. Once the solvent is evaporated, the monomers envelop the collagen fibrils. The subsequent application and polymerization of the adhesive resin, which contains cross-linking dimethacrylates, results in the formation of the "hybrid layer." This interpenetrating network of polymerized resin and collagen fibrils is the cornerstone of modern dentin bonding.
Thermodynamics of Wetting and Spreading: Surface Energy Considerations for Chemical Adhesion
The effectiveness of a dental adhesive is also governed by the principles of thermodynamics, specifically the concepts of wetting and spreading. For an adhesive to form a strong bond, it must be able to wet the substrate surface effectively. This is determined by the surface energies of the adhesive and the substrate, as well as the interfacial tension between them.
Acid etching plays a crucial role in modifying the surface energy of the tooth structure. By creating a microporous and rougher surface, etching increases the surface energy of both enamel and dentin. A high surface energy substrate is more readily wetted by a liquid adhesive with a lower surface tension.
The monomers and solvents in the adhesive formulation are designed to have a low surface tension, allowing them to spread evenly and intimately adapt to the etched tooth surface. Proper wetting ensures that the adhesive penetrates all the microscopic irregularities created by etching, maximizing the potential for both micromechanical and chemical bonding. Inadequate wetting can lead to the entrapment of air bubbles at the interface, creating voids that can compromise the integrity and longevity of the bond.
Mechanisms of Chemical Coupling to Inorganic Substrates (e.g., Silanization)
The adhesion of "Prisma Bond," as a universal dental adhesive, to inorganic substrates is a complex process governed by sophisticated interfacial chemistry. The primary mechanism for achieving a durable bond to such materials, particularly silica-based ceramics, is through chemical coupling, most notably facilitated by silanization. For non-silica-based ceramics, such as zirconia, alternative chemical interactions involving functional monomers are essential.
Silane (B1218182) coupling agents are bifunctional molecules that act as molecular bridges between the inorganic substrate and the organic resin matrix of the adhesive. dakenchem.com These agents possess a silanol (B1196071) group that can react with the hydroxyl groups present on the surface of silica-containing materials, and a methacrylate (B99206) group that can copolymerize with the monomers in the dental adhesive. dakenchem.com
The process of silanization involves several key steps:
Hydrolysis: The alkoxy groups of the silane molecule hydrolyze in the presence of water to form reactive silanol groups.
Condensation: These silanol groups then condense with the hydroxyl groups on the surface of the inorganic substrate, forming stable covalent siloxane bonds (Si-O-Si). dakenchem.com
Copolymerization: The organofunctional end of the silane molecule, typically a methacrylate group, is available to form a covalent bond with the polymer matrix of the adhesive during the curing process.
This chemical bridge significantly enhances the bond strength and durability of the adhesive interface, particularly under the moist conditions of the oral environment. The effectiveness of silanization is dependent on the presence of a silica-rich surface on the inorganic substrate.
For inorganic substrates that lack a significant silica (B1680970) layer, such as zirconia and alumina-based ceramics, alternative chemical coupling mechanisms are employed. Modern universal adhesives, including those in the "this compound" category, often incorporate functional monomers like 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP). solventum.commdpi.com The phosphate ester group of the 10-MDP monomer can form strong ionic bonds with the metal oxides on the surface of these non-silica-based ceramics. mdpi.com This chemical interaction, in conjunction with micromechanical retention achieved through surface treatments like air-abrasion, facilitates a durable bond. mdpi.commdpi.com
The following table summarizes the primary chemical coupling mechanisms for different types of inorganic substrates:
| Substrate Type | Primary Chemical Coupling Mechanism | Key Components |
| Silica-based Ceramics (e.g., Feldspathic porcelain, Leucite-reinforced ceramic) | Silanization | Silane coupling agents |
| Non-silica-based Ceramics (e.g., Zirconia, Alumina) | Ionic bonding with metal oxides | Functional monomers (e.g., 10-MDP) |
Research has demonstrated the effectiveness of these chemical coupling strategies in enhancing the bond strength of universal adhesives to various inorganic restorative materials. The table below presents representative shear bond strength values of universal adhesives to different ceramic substrates, highlighting the importance of appropriate surface treatment and chemical coupling.
| Ceramic Substrate | Surface Treatment | Universal Adhesive Application | Mean Shear Bond Strength (MPa) |
| Feldspathic Porcelain | Hydrofluoric acid etch + Silane | Universal Adhesive | 35.8 |
| Leucite-reinforced Ceramic | Hydrofluoric acid etch + Silane | Universal Adhesive | 42.1 |
| Zirconia | Air-abrasion + MDP-containing primer | Universal Adhesive | 28.5 |
| Zirconia | No treatment | Universal Adhesive | 12.3 |
Note: The data presented are representative values from various in-vitro studies and are for illustrative purposes. Actual bond strengths may vary depending on the specific products and methodologies used.
Chemical Stability and Degradation Pathways of Prisma Bond Polymer Networks
Hydrolytic Degradation Mechanisms of Ester Linkages within the Polymer Backbone
Hydrolytic degradation is a significant pathway for polymers containing hydrolyzable groups, such as ester linkages, which are common in methacrylate-based polymers likely present in materials like "Prisma Bond." This process involves the scission of polymer chains through reaction with water molecules. The ester hydrolysis mechanism typically involves water acting as a nucleophile, attacking the carbonyl carbon of the ester group, leading to the cleavage of the ester bond and the formation of a carboxylic acid and an alcohol or a new hydroxyl group on the polymer chain researchgate.netlibretexts.org.
The rate and extent of hydrolytic degradation are influenced by several factors, including temperature, pH of the surrounding environment, and the specific chemical structure of the polymer, such as the presence of catalysts or autocatalytic effects from formed degradation products researchgate.netspecialchem.comehu.es. Acidic or alkaline conditions can significantly accelerate the hydrolysis reaction compared to neutral pH researchgate.netspecialchem.com.
Role of Residual Monomers and Unreacted Functional Groups in Hydrolysis Susceptibility
The presence of residual monomers and unreacted functional groups within a polymer network can significantly influence its susceptibility to hydrolytic degradation. During the polymerization process, not all monomer molecules may be incorporated into the polymer network, leaving behind residual monomers. Similarly, some functional groups on the polymer chains or cross-linking agents may remain unreacted.
The determination of residual monomer content is important for understanding and predicting polymer degradation polymersolutions.comfilab.fr. Techniques such as Gas Chromatography with Flame Ionization Detector (GC-FID), Gas Chromatography coupled with Mass Spectrometry (GC/MS), and Nuclear Magnetic Resonance Spectroscopy (NMR) are commonly used for this analysis polymersolutions.comfilab.fr.
Water Sorption and Diffusion within the Polymer Network Leading to Hydrolysis
Water sorption and diffusion are prerequisites for hydrolytic degradation to occur within a polymer network. Water molecules from the surrounding environment penetrate the polymer matrix through a process of diffusion. The extent of water sorption is influenced by the polymer's hydrophilicity, the presence of pores or voids, and the temperature specialchem.comehu.esmdpi.comnih.gov.
Studies on various polymers, including those used in dental composites, highlight the importance of water sorption in their long-term stability nih.gov. High water sorption values have been correlated with the composition and homogeneity of the polymer matrix nih.gov. The process of water sorption can precede observable degradation phenomena like changes in crystallinity and hydrolysis mdpi.com.
Oxidative Degradation: Formation of Radicals and Polymer Chain Scission
Oxidative degradation involves the reaction of the polymer with oxygen, often initiated by heat, light (photo-oxidation), or the presence of catalysts quora.comcoolmag.netwikipedia.orguomustansiriyah.edu.iqrsc.org. This process typically proceeds via a free radical chain mechanism, leading to the scission of polymer chains and a decrease in molecular weight.
The initiation step usually involves the formation of free radicals on the polymer backbone, which can occur through the abstraction of a hydrogen atom or the homolytic scission of a carbon-carbon bond quora.comuomustansiriyah.edu.iqrsc.org. These radicals then react with oxygen to form peroxy radicals, which can abstract hydrogen from other polymer chains, propagating the radical chain reaction wikipedia.orgrsc.org. This process can be autocatalytic, generating increasing numbers of radicals wikipedia.org.
The propagation steps lead to the formation of hydroperoxides, which can decompose to form new radicals, further accelerating the degradation. Termination steps involve the reaction of two radicals to form stable products uomustansiriyah.edu.iq. The ultimate result of oxidative degradation is often chain scission, leading to a reduction in molecular weight, embrittlement, cracking, and a decline in mechanical properties specialchem.comwikipedia.orgmdpi.com. The susceptibility of a polymer to oxidative degradation depends on its chemical structure, with polymers containing tertiary carbons or double bonds often being more vulnerable coolmag.netuomustansiriyah.edu.iq.
Chemical Characterization of Degradation Products and Mechanisms
Identifying and characterizing the chemical degradation products is crucial for understanding the specific degradation mechanisms at play and assessing the potential long-term impact of the material. Various analytical techniques are employed for this purpose.
Chromatographic methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for separating and identifying volatile and semi-volatile degradation products, even in complex matrices polymersolutions.comcampoly.comrsc.orgnih.govresearchgate.net. These techniques can help identify small molecules cleaved from the polymer backbone or side chains during hydrolysis or oxidation, such as carboxylic acids, alcohols, aldehydes, and ketones mdpi.comnih.gov.
Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can provide information about changes in the chemical structure of the polymer network itself, such as the formation of new functional groups (e.g., carbonyls or hydroxyls) or the disappearance of existing ones as a result of degradation polymersolutions.comfilab.frrsc.orgresearchgate.net. Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is used to determine changes in the molecular weight and molecular weight distribution of the polymer, which is a direct indicator of chain scission campoly.comrsc.orgnih.gov.
Other techniques like Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) and Thermogravimetric Analysis coupled with FTIR (TGA-FTIR) can provide insights into surface morphology changes, elemental composition, and the nature of volatile products released during thermal degradation campoly.com. Analyzing degradation products helps to elucidate the specific chemical reactions occurring during the breakdown of the polymer network rsc.org.
Long-term Chemical Stability Modeling and Prediction of Polymer Integrity
Predicting the long-term chemical stability and integrity of polymer networks like "this compound" is essential for ensuring their reliable performance over their intended service life. Modeling approaches are used to simulate degradation processes and estimate the rate at which material properties will change.
These models can range from empirical models based on accelerated aging data to more sophisticated computational methods that simulate chemical kinetics and diffusion processes at the molecular level schrodinger.comchemrxiv.orgwiley.comacs.orgnih.gov. Factors such as temperature, humidity, and the concentration of reactive species (e.g., water or oxygen) are incorporated into these models to predict the extent of degradation over time.
Computational small-molecule kinetics can be used to predict the relative thermal stability of polymers by studying the degradation initiation in simpler molecular systems chemrxiv.org. Regression models can also be developed based on experimental data to correlate material properties and environmental conditions with stability acs.orgnih.gov. These models can help predict the onset of significant property changes, such as a decrease in molecular weight or the accumulation of degradation products, which can compromise the material's integrity.
Predictive modeling is a complex task that requires a thorough understanding of the underlying degradation mechanisms and accurate input parameters related to material properties and environmental conditions. Despite the challenges, these models are valuable tools for material design, selection, and predicting service lifetime.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Bisphenol A-glycidyl methacrylate (B99206) (BISGMA) | 24934 |
| Triethylene glycol dimethacrylate (TEGDMA) | 15618 |
| Methacrylic acid | 6537 |
| Glycolide (GA) | 9274 |
| Polylactic acid (PLA) | 6221 |
| Polyglycolic acid (PGA) | 6220 |
| Polyamide 6 (PA6) | 24901054 |
| Polyethylene terephthalate (B1205515) (PET) | 6288 |
| Polypropylene (PP) | 11154 |
| Polyethylene (PE) | 11167 |
| Polyvinyl chloride (PVC) | 6338 |
| Polystyrene (PS) | 6355 |
| Polydimethylsiloxane (PDMS) | 6335 |
| N-methyl-2-pyrrolidone | 8027 |
| Dimethyl sulfoxide (B87167) (DMSO) | 679 |
| Sodium hydroxide | 14798 |
| Methanol | 887 |
Illustrative Data Table: Factors Influencing Polymer Hydrolysis Rate
While specific data for "this compound" degradation kinetics is not available, the following table illustrates general factors that influence the rate of polymer hydrolysis, based on principles discussed in the search results:
| Factor | Effect on Hydrolysis Rate | Notes |
| Temperature | Increase | Higher temperatures accelerate chemical reaction rates. specialchem.comehu.es |
| pH | Accelerated at low/high pH | Acidic or alkaline conditions catalyze hydrolysis. researchgate.netspecialchem.com |
| Water Availability | Increase | Water is a reactant; higher concentration drives the reaction. specialchem.com |
| Polymer Hydrophilicity | Increase | More hydrophilic polymers absorb more water. ehu.esnih.gov |
| Crystallinity | Decrease | Crystalline regions are generally less accessible to water. |
| Cross-linking Density | Generally Decrease | Higher cross-linking can reduce water diffusion and chain mobility. |
| Presence of Catalysts | Increase | Certain substances can catalyze ester hydrolysis. specialchem.comehu.es |
Illustrative Data Table: Common Polymer Degradation Products (General)
The specific degradation products of "this compound" would depend on its precise chemical composition. However, for polymers containing ester linkages and subjected to hydrolysis and oxidation, common degradation products include:
| Degradation Pathway | Common Products |
| Hydrolysis | Carboxylic Acids, Alcohols |
| Oxidation | Aldehydes, Ketones, Carboxylic Acids |
These tables are illustrative based on general polymer degradation principles and the types of polymers discussed in the search results as susceptible to these mechanisms. Specific quantitative data for "this compound" would require dedicated chemical analysis.
Advanced Analytical Methodologies for Characterization of Prisma Bond Chemical Systems
Spectroscopic Techniques for Chemical Structure Elucidation and Conversion Monitoring
Fourier Transform Infrared (FTIR) Spectroscopy: Monomer-to-Polymer Conversion Assessment
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for monitoring the polymerization of dental adhesives like Prisma Bond. prismacolour.commdpi.com The methodology is predicated on the principle that chemical bonds vibrate at specific, characteristic frequencies. When infrared light is passed through a sample, these bonds absorb light at their characteristic frequencies, generating a unique spectral fingerprint. prismacolour.com
In the context of this compound, FTIR is primarily used to assess the degree of conversion (DC) from monomer to polymer. This is achieved by monitoring the decrease in the absorption band corresponding to the carbon-carbon double bond (C=C) of the methacrylate (B99206) monomer groups. researchgate.net This peak is typically observed around 1638 cm⁻¹. As the polymerization reaction proceeds via free-radical addition, these C=C bonds are consumed and converted into carbon-carbon single bonds (C-C) in the polymer backbone. The intensity of the 1638 cm⁻¹ peak, therefore, decreases proportionally to the extent of the reaction.
To accurately quantify the DC, the change in the methacrylate C=C peak is measured relative to an internal standard peak that remains unchanged during the polymerization process. Common internal reference peaks include the aromatic C=C stretching vibration (around 1608 cm⁻¹) from monomers like Bisphenol A glycidyl (B131873) methacrylate (bis-GMA) or the carbonyl (C=O) stretching vibration (around 1720 cm⁻¹). researchgate.net The degree of conversion can be calculated from the ratio of these peak absorbances before and after curing.
Table 1: Key FTIR Absorption Bands for Monitoring this compound Polymerization
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Significance in Analysis |
|---|---|---|---|
| Aliphatic C=C | Stretching | ~1638 | Represents the reactive methacrylate monomer; its decrease indicates polymerization. |
| Carbonyl C=O | Stretching | ~1720 | Present in methacrylate esters; often used as an internal reference peak. |
| Aromatic C=C | Stretching | ~1608 | Present in monomers like bis-GMA; used as an internal reference peak. |
| C-H (Alkyl) | Stretching | 2850 - 2960 | Part of the polymer backbone and monomer structure. |
This interactive table summarizes the critical vibrational frequencies used in the FTIR analysis of dental resin conversion.
Raman Spectroscopy: Polymerization Dynamics and Network Homogeneity
Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to FTIR. horiba.com It relies on the inelastic scattering of monochromatic laser light by molecular vibrations. rsc.org A key advantage of Raman spectroscopy is its low sensitivity to water, making it exceptionally well-suited for studying polymerization in aqueous or highly hydrated environments, such as the oral cavity. horiba.com
Similar to FTIR, Raman spectroscopy can monitor polymerization dynamics by tracking the intensity of the methacrylate C=C stretching vibration, which appears as a strong band around 1640 cm⁻¹. researchgate.netresearchgate.net The rate of disappearance of this peak provides kinetic data on the speed and progression of the polymerization reaction.
Furthermore, micro-Raman spectroscopy allows for the analysis of the polymer network with high spatial resolution. rsc.org By mapping the spectral characteristics across a cured sample, it is possible to assess the chemical homogeneity of the resulting polymer network. Variations in the degree of conversion or the distribution of different monomer components within the polymer matrix can be identified. This is crucial for understanding how the network structure relates to the material's mechanical properties and long-term stability.
Table 2: Characteristic Raman Shifts for this compound Analysis
| Functional Group | Vibration Mode | Raman Shift (cm⁻¹) | Significance in Analysis |
|---|---|---|---|
| Aliphatic C=C | Stretching | 1635 - 1645 | Primary indicator for monitoring polymerization kinetics. |
| Carbonyl C=O | Stretching | 1710 - 1730 | Can be used as an internal standard for quantification. researchgate.net |
| Amide I / Amide III | Stretching/Bending | 1667 / 1246 | Can be used to study interactions with the organic collagen matrix of dentin. researchgate.net |
| P-O | Stretching | ~960 | Indicates interaction with the mineral component (hydroxyapatite) of tooth tissue. researchgate.net |
This interactive table highlights the key Raman shifts for studying polymerization and interfacial interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Molecular Structure and Purity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive elucidation of molecular structures. It operates by probing the magnetic properties of atomic nuclei (typically ¹H or ¹³C) within a magnetic field. The resulting spectrum provides detailed information about the chemical environment of each atom, allowing for the precise identification of the chemical structure of the monomers, initiators, and other components in the this compound formulation. scilit.com
For a system like this compound, ¹H NMR can confirm the identity of key monomers such as bis-GMA, HEMA, or TEGDMA by identifying their unique sets of proton signals, chemical shifts, and splitting patterns (multiplicity). youtube.com For example, the vinyl protons of the methacrylate group would produce characteristic signals in the 5.5-6.5 ppm range.
NMR is also a powerful tool for purity analysis. It can detect and help identify residual solvents, synthetic by-products, or other impurities within the monomer mixture. The integration of NMR signal areas allows for the quantification of these components, ensuring the quality and consistency of the adhesive formulation.
Table 3: Hypothetical ¹H NMR Data for a Key Methacrylate Monomer
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Vinyl (=CH₂) | ~6.1, ~5.6 | Doublet, Doublet | 1H, 1H | Protons of the methacrylate double bond. |
| Methyl (-CH₃) | ~1.9 | Singlet | 3H | Methyl group attached to the double bond. |
| Methylene (-OCH₂-) | ~4.3 | Multiplet | 4H | Methylene groups adjacent to ester oxygen. |
This interactive table illustrates how NMR data can be used to confirm the structure of a primary monomer in the adhesive system.
X-ray Photoelectron Spectroscopy (XPS): Analysis of Chemical Interactions at Interfaces
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top 1-10 nanometers of a material. probion.fr This makes it exceptionally valuable for studying the adhesive interface between this compound and a substrate, such as tooth enamel, dentin, or a restorative ceramic. researchgate.netresearchgate.net
In an XPS analysis, the sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, which is characteristic of the element and its chemical (oxidation) state. probion.fr By analyzing the high-resolution spectra of elements like Carbon (C 1s), Oxygen (O 1s), Phosphorus (P 2p), and Silicon (Si 2p), XPS can provide direct evidence of chemical bond formation at the interface. For example, the detection of P-O-Ca bonds would indicate a chemical interaction between a phosphate-containing monomer in the adhesive and the calcium in tooth hydroxyapatite (B223615). Similarly, the formation of Si-O-Zr bonds could be confirmed when bonding to a zirconia-based ceramic. researchgate.netresearchgate.net
Table 4: Representative XPS Binding Energies for Interfacial Analysis
| Element (Orbital) | Binding Energy (eV) | Chemical State / Bond | Significance |
|---|---|---|---|
| C 1s | ~285.0 | C-C, C-H | Reference for aliphatic/hydrocarbon content. |
| C 1s | ~286.5 | C-O | Indicates ether or alcohol groups in monomers. |
| C 1s | ~289.0 | O-C=O | Indicates ester groups in methacrylate monomers. |
| O 1s | ~531.5 | M-O (Metal Oxide) | Oxygen in a substrate like zirconia (ZrO₂). |
| O 1s | ~533.0 | C-O, C=O | Oxygen in the organic adhesive matrix. |
| P 2p | ~133.5 | P-O-C | Phosphorus in an adhesive phosphate (B84403) monomer. |
This interactive table shows how different binding energies in XPS spectra can identify specific chemical bonds at the adhesive interface.
Chromatographic Separations for Component Analysis and Degradation Product Identification
Chromatographic techniques are essential for separating the complex mixture of components within the uncured this compound adhesive and for identifying potential degradation products over time.
High-Performance Liquid Chromatography (HPLC): Monomer and Photoinitiator Quantification
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating, identifying, and quantifying the individual components of a liquid chemical mixture. shimadzu.com For this compound, HPLC is used to determine the precise concentration of each monomer (e.g., bis-GMA, HEMA, TEGDMA), the photoinitiator (e.g., camphorquinone), and other additives in the formulation. iau.edu.sa
The method typically employs a reversed-phase column, where a nonpolar stationary phase is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). chromatographyonline.com As the sample is pumped through the column, its components separate based on their relative hydrophobicity. More hydrophobic molecules interact more strongly with the stationary phase and thus elute later. A detector, commonly a UV-Vis detector, measures the absorbance of the eluting components, producing a chromatogram where each peak corresponds to a different compound. shimadzu.com
By running standards of known concentration, a calibration curve can be constructed for each component, allowing for the accurate quantification of the monomers and photoinitiator in the this compound adhesive. This analysis is critical for quality control, ensuring batch-to-batch consistency and confirming that the formulation meets manufacturing specifications.
Table 5: Example HPLC Method Parameters for this compound Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Separates components based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water | Elutes components with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical separation. chromatographyonline.com |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance at multiple wavelengths to identify and quantify components. |
| Injection Volume | 10 µL | A small, precise volume of the sample solution. |
This interactive table outlines a typical set of conditions for the HPLC analysis of a dental adhesive's components.
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC): Polymer Molecular Weight Distribution Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. researchgate.netnih.govselectscience.netpolymersource.ca This method separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. researchgate.netdiva-portal.orgshimadzu.com.tw The process involves dissolving the polymer sample in a suitable solvent and injecting it into a column packed with porous beads. selectscience.netpolymersource.ca Larger molecules are unable to enter the pores and thus elute from the column more quickly, while smaller molecules penetrate the pores to varying degrees and have a longer retention time. selectscience.netslideshare.net
The data obtained from GPC/SEC analysis provides critical parameters such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). polymersource.ca These parameters are fundamental to understanding the physical and rheological properties of the polymer component within the this compound system. selectscience.net A narrow PDI indicates a more uniform polymer chain length, which can influence the material's final mechanical properties.
Interactive Data Table: Key Parameters from GPC/SEC Analysis
| Parameter | Description | Significance for this compound |
| Number Average Molecular Weight (Mn) | The total weight of all polymer chains in a sample divided by the total number of polymer chains. polymersource.ca | Influences properties like hardness and brittleness. |
| Weight Average Molecular Weight (Mw) | The average molecular weight where the contribution of each chain is weighted by its mass. polymersource.ca | More sensitive to the presence of high molecular weight chains and relates to properties like toughness and viscosity. |
| Polydispersity Index (PDI) | The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. polymersource.ca | A value close to 1 suggests a narrow distribution, which can lead to more predictable and consistent material behavior. |
Thermal Analysis Techniques for Polymerization Thermodynamics and Network Transitions
Thermal analysis techniques are indispensable for studying the curing process and thermal stability of polymer-based materials like this compound.
Differential Scanning Calorimetry (DSC): Curing Exotherm and Glass Transition Temperature (as a chemical network feature)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com This technique is instrumental in characterizing the curing reaction (polymerization) of thermosetting resins. The curing process is typically an exothermic reaction, which is observed as a peak in the DSC thermogram. veryst.com The area under this peak is proportional to the enthalpy of the reaction (ΔH), providing a measure of the extent of cure. tainstruments.com
Interactive Data Table: DSC Analysis of Resin Composites
| Material | Glass Transition Temperature (Tg) (°C) |
| FillMagic | 130.6 |
| Glacier | 129.0 |
| Te-Econom | 143.5 |
| Prisma APH | 147.5 |
| Natural Look | 143.7 |
| Data sourced from a study on the thermal behavior of direct resin composites. scielo.brresearchgate.net |
Thermogravimetric Analysis (TGA): Assessment of Chemical Stability and Degradation Onset
Thermogravimetric Analysis (TGA) provides information on the thermal stability and composition of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. alfa-chemistry.comatriainnovation.com For a material like this compound, TGA can determine the temperature at which the polymer matrix begins to decompose. This degradation onset temperature is a key indicator of the material's chemical stability at elevated temperatures. nih.gov
A study involving several dental resin composites, including Prisma APH, found that significant weight loss, indicating the onset of degradation, occurred at temperatures around 270°C for all materials tested. scielo.br This suggests that the polymer network is stable up to this temperature, beyond which decomposition of the organic matrix occurs. TGA is frequently used to establish the upper temperature limits for processing and to assess the long-term thermal stability of polymeric materials. nih.gov
Microscopic and Surface Analysis for Interfacial Chemical Morphology
The performance of a dental adhesive is critically dependent on its ability to form a durable and intimate interface with the tooth structure. Microscopic techniques are essential for visualizing and understanding this interfacial morphology.
Scanning Electron Microscopy (SEM): Examination of Hybrid Layer and Interfacial Structures
Scanning Electron Microscopy (SEM) is a widely used technique for the high-resolution imaging of surfaces. thermofisher.comresolvemass.ca In the context of dental adhesives, SEM is invaluable for examining the interface between the adhesive and the tooth structure (enamel and dentin). A key feature observed with SEM is the "hybrid layer," a resin-infiltrated zone of demineralized dentin that is crucial for micromechanical bonding. kuraraydental.com
SEM studies have shown that the application of some bonding systems can create a hybrid layer approximately 1µm deep in dentin. kuraraydental.com The images can also reveal the formation of resin tags, which are extensions of the adhesive into the dentinal tubules, further enhancing the mechanical interlocking. researchgate.netnih.gov The quality and uniformity of the hybrid layer and the morphology of the resin tags, as visualized by SEM, are directly related to the bonding effectiveness of the adhesive system. nih.gov For instance, SEM can distinguish between well-defined, consistent hybrid layers and those that are ill-defined or interrupted. researchgate.net
Transmission Electron Microscopy (TEM): Nanostructural Analysis of Polymer-Filler Interfaces
TEM can reveal details about the dispersion of filler particles within the polymer matrix and the quality of the bond between the two components. For example, TEM has been used to show that the hybrid layers for some self-etch adhesives are approximately 0.5 µm thick. researchgate.net Investigation of irradiated dentin by TEM has shown a dense, fissured layer devoid of collagen fibrils, with remnants of melted and denatured collagen at its base. pocketdentistry.com This level of detail is crucial for understanding how different components of the adhesive system interact at the nanoscale and for developing new materials with improved performance.
Atomic Force Microscopy (AFM): Surface Chemical Heterogeneity and Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. researchopenworld.comtribology.rs It operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. researchopenworld.com The interactions between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create a topographic map. researchopenworld.com Beyond just imaging, AFM can probe various surface properties, including chemical heterogeneity, by analyzing the forces between the tip and the sample. medsci.orgnist.gov
The application of AFM to study "this compound" would involve assessing its surface roughness and identifying variations in its chemical composition across the surface. Different modes of AFM operation, such as tapping mode, can reveal details about the material's phase and adhesive properties, which are indicative of chemical differences. nist.govnih.gov For instance, phase imaging in AFM can distinguish between different components in a polymer blend based on their mechanical and adhesive characteristics. nist.gov
Research Findings on Surface Topography
An AFM analysis of a "this compound" surface would likely reveal its topographical features in great detail. This includes quantifying its surface roughness, which is a critical parameter for adhesion and biocompatibility in many applications. researchopenworld.comtribology.rs The average roughness (Ra) is a common metric derived from AFM data. Studies on dental materials, for example, have shown that different polishing techniques can significantly alter surface roughness, which is quantifiable by AFM. researchopenworld.com For "this compound," one might expect to see how different preparation or curing methods affect its surface topography.
The 3D images generated by AFM would provide a visual representation of the surface, highlighting peaks, valleys, and other features that could influence its interaction with other materials. tribology.rssuffolk.edu
Insights into Surface Chemical Heterogeneity
AFM can also provide insights into the chemical makeup of the "this compound" surface. By functionalizing the AFM tip with specific molecules, it is possible to map the distribution of different chemical groups on the surface, a technique known as chemical force microscopy. medsci.org This would reveal the chemical heterogeneity of "this compound" at the nanoscale.
Phase imaging is another AFM technique that can indirectly probe chemical heterogeneity. nist.govnih.gov The phase lag of the oscillating cantilever in tapping mode is sensitive to the material's properties, such as adhesion and viscoelasticity. nist.gov Regions with different chemical compositions will exhibit different phase lags, allowing for the visualization of chemical domains on the "this compound" surface.
The following interactive table presents hypothetical data that could be obtained from an AFM analysis of "this compound" under different surface treatments, illustrating how surface roughness and adhesion forces might vary.
| Surface Treatment | Average Roughness (Ra) (nm) | Adhesion Force (nN) |
| Untreated | 15.2 | 5.8 |
| Plasma Treated | 8.5 | 12.3 |
| Solvent Etched | 22.1 | 4.2 |
This table is for illustrative purposes only and is not based on actual experimental data for a compound named "this compound."
Theoretical and Computational Chemistry Approaches to Prisma Bond Systems
Molecular Modeling of Monomer-Polymer Interactions and Conformational Dynamics
Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are employed to investigate the interactions between the various monomeric components of dental adhesives and to study their conformational dynamics both in the uncured and cured states. Dental adhesives akin to "Prisma Bond" are typically composed of a mixture of monomers such as Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA), urethane dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA) nist.govresearchgate.netmdpi.com.
Furthermore, MD simulations have been utilized to construct cross-linked polymer network models of Bis-GMA/TEGDMA systems, mimicking the cured adhesive lammps.org. By analyzing the radial distribution function and molecular weight fraction profiles of these simulated networks, researchers can characterize the network structure at different degrees of conversion lammps.org. These models are instrumental in understanding how the monomer composition and curing process influence the final polymer architecture and, consequently, its mechanical properties.
Table 1: Representative Monomer Properties Influencing Molecular Interactions
| Monomer | Molecular Weight ( g/mol ) | Viscosity (Pa·s at 25°C) | Key Intermolecular Interactions |
| Bis-GMA | 512.6 | ~1200 | Hydrogen bonding, π-π stacking |
| UDMA | 470.5 | ~22 | Hydrogen bonding (urethane groups) |
| TEGDMA | 286.3 | ~0.05 | Dipole-dipole, van der Waals |
| HEMA | 130.1 | ~0.005 | Hydrogen bonding |
Note: Viscosity values are approximate and can vary based on purity and measurement conditions.
Quantum Chemical Calculations (e.g., DFT) for Reactivity and Spectroscopic Property Prediction
Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of the monomers found in dental adhesives aps.org. DFT calculations can be used to predict various molecular properties, such as bond energies, reaction enthalpies, and activation barriers for polymerization reactions. This information is critical for understanding the initiation and propagation steps of the free-radical polymerization process that occurs during the curing of the adhesive.
For instance, DFT can be employed to study the reactivity of the methacrylate groups present in Bis-GMA, UDMA, and TEGDMA, providing insights into their relative rates of polymerization. Additionally, these calculations can help in understanding the chemical interactions between adhesive monomers and the tooth structure, such as the interaction of phosphate-containing monomers like 10-methacryloxydecyl dihydrogen phosphate (B84403) (MDP) with hydroxyapatite (B223615) nih.gov. While "this compound" formulations have included phosphate adhesion promoters like dipentaerythritol penta-acrylate monophosphate (PENTA), DFT can elucidate the mechanism of chemical bonding to the calcium in hydroxyapatite nlc-bnc.ca.
Spectroscopic properties, such as those observed in Fourier Transform Infrared (FTIR) spectroscopy, can also be predicted using quantum chemical methods. These predictions can aid in the interpretation of experimental spectra used to monitor the degree of conversion during polymerization researchgate.net.
Computational Studies of Interfacial Adhesion and Degradation Pathways
Understanding the interface between the dental adhesive and the tooth structure (enamel and dentin) is paramount for predicting the longevity of a restoration. Computational studies can model this interface to investigate the mechanisms of adhesion. For adhesives containing monomers like 2-hydroxyethyl methacrylate (HEMA) and functional monomers like MDP, simulations can explore how these molecules interact with collagen and hydroxyapatite in the dentin nih.govnih.gov. For instance, studies have shown that HEMA can inhibit the formation of a stable, nano-layered structure of MDP at the hydroxyapatite interface, which could have implications for long-term bond durability nih.govresearchgate.netsemanticscholar.org.
Computational methods are also being applied to investigate the degradation pathways of dental resin composites. The oral environment is aggressive, and the polymer network can undergo hydrolytic and enzymatic degradation over time dental-tribune.comresearchgate.netnih.gov. Theoretical studies can elucidate the mechanisms of this degradation, for example, by modeling the hydrolysis of the ester linkages present in methacrylate-based monomers dental-tribune.comnih.gov. By identifying the most susceptible bonds and the likely degradation products, computational chemistry can guide the design of more durable and biocompatible dental adhesives researchgate.net. For example, the biodegradation of Bis-GMA can lead to the release of by-products that may have biological consequences nih.gov.
Emerging Research Directions and Future Perspectives in Prisma Bond Chemical Science
Integration of Nanotechnology for Advanced Polymer-Filler Chemical Interactions and Matrix Reinforcement
Nanotechnology is playing an increasing role in enhancing the performance of dental adhesives. The incorporation of nanofillers can improve mechanical properties, reinforce the polymer matrix, and influence interactions at the tooth-adhesive interface. While "Prisma Bond" itself predates widespread nanotechnology integration, current research in dental adhesives explores the use of various nanoparticles. For instance, studies have investigated the incorporation of zinc oxide (ZnO) nanoparticles into experimental dentin adhesives to improve bond strength fishersci.nl.
These nanoparticles can influence the rheological properties of the adhesive and enhance the interaction with dentin fishersci.nl. The goal is to create stronger, more durable, and potentially bioactive adhesive interfaces through controlled dispersion and interaction of nanoparticles within the polymer network. This represents a significant evolution from the filler technology present in earlier composite and adhesive systems.
Advanced Chemical Modifiers for Enhanced Polymer Network Durability and Longevity
Enhancing the durability and longevity of the polymer network and the adhesive interface is a continuous goal in dental adhesive research. Advanced chemical modifiers, such as improved primers and cross-linking agents, are being investigated to achieve this. The role of primers in modifying the dentin surface to improve adhesion and seal the interface is well-established, and "this compound" systems often utilized primers fishersci.comamericanelements.com. Adhesion promoters like PENTA contribute to the chemical interaction with tooth structure, enhancing bond strength and potentially durability americanelements.com.
Current research focuses on developing more effective and stable adhesion promoters and cross-linking chemistries that can better resist degradation in the challenging oral environment, which is subject to enzymatic activity, hydrolysis, and mechanical stress. While the provided results discuss the general concept of improving bond strength and durability through chemical interaction and smear layer modification, specific advanced chemical modifiers being researched for systems directly evolving from "this compound" are not detailed.
Q & A
Q. What are the core components of the PRISMA framework, and how do they enhance the rigor of systematic reviews?
Q. How should researchers formulate inclusion/exclusion criteria when designing a PRISMA-compliant systematic review?
Criteria should align with the PICOT/PEO framework (Population, Intervention/Exposure, Comparison, Outcome, Time/Setting) to ensure specificity. For example, in a review on antibiotic prophylaxis in plastic surgery, inclusion criteria might specify:
Q. What are the minimum reporting standards for PRISMA flow diagrams in peer-reviewed journals?
Flow diagrams must document:
- Databases searched (e.g., PubMed, EMBASE) and records identified.
- Duplicates removed.
- Titles/abstracts screened and excluded (with reasons).
- Full-text articles assessed and excluded (e.g., irrelevance, poor methodology).
- Final studies included in qualitative/quantitative synthesis .
Advanced Research Questions
Q. What methodological strategies are recommended for resolving contradictions in data synthesis during PRISMA-guided meta-analyses?
Contradictions can arise from heterogeneity in study designs or outcomes. Strategies include:
- Sensitivity analysis : Excluding outlier studies to assess robustness.
- Subgroup analysis : Stratifying data by variables like age or intervention type.
- Risk-of-bias assessment : Using tools like ROB-2 to weight studies by methodological quality. For example, a meta-analysis on economic policies might exclude studies with high attrition bias or unclear randomization .
Q. How can the PRISMA-ScR extension be adapted for scoping reviews in non-healthcare disciplines?
PRISMA-ScR (for scoping reviews) focuses on mapping evidence breadth rather than answering efficacy questions. Adaptations include:
- Modified objectives : e.g., "What methodologies are used in climate change adaptation studies?" instead of "Does intervention X reduce emissions?"
- Inclusion of grey literature : Policy reports or preprints for fields like economics or social sciences.
- Visual synthesis : Thematic maps instead of forest plots .
Q. What are the best practices for integrating machine learning tools into PRISMA-compliant literature screening?
AI tools (e.g., ASReview, Rayyan) can automate title/abstract screening but require:
- Training datasets : Manually labeled articles to calibrate algorithms.
- Transparency : Documenting algorithm parameters and false-negative rates.
- Validation : Comparing machine results with human screening for accuracy .
Q. How should researchers address temporal bias when applying PRISMA to rapidly evolving fields (e.g., AI or genomics)?
- Time-restricted searches : Limit searches to the last 3–5 years for relevance.
- Living reviews : Update the PRISMA flow diagram periodically as new studies emerge.
- Protocol registration : Use platforms like PROSPERO to predefine search strategies .
Methodological Pitfalls and Solutions
Q. How can researchers ensure compliance with PRISMA when synthesizing qualitative and quantitative data in mixed-methods reviews?
- Dual synthesis : Separate PRISMA flow paths for qualitative vs. quantitative studies.
- Convergent design : Integrate findings in the discussion (e.g., triangulating survey data with interview themes).
- Checklist adaptation : Use PRISMA alongside qualitative standards (e.g., ENTREQ) .
Q. What are the ethical considerations in PRISMA-guided reviews involving vulnerable populations?
- Data anonymization : Exclude identifiable patient data in public repositories.
- Bias declaration : Disclose funding sources or conflicts of interest in the "Risk of Bias" section.
- Equity focus : Use PRISMA-ScR to highlight gaps in underrepresented groups (e.g., gender or geographic disparities) .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
